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5-Deoxy-L-ribofuranose -

5-Deoxy-L-ribofuranose

Catalog Number: EVT-8136180
CAS Number:
Molecular Formula: C5H10O4
Molecular Weight: 134.13 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

5-Deoxy-L-ribofuranose is derived from D-ribose, a naturally occurring sugar that is integral to the structure of ribonucleic acids (RNA) and several coenzymes. It falls under the classification of saccharides, specifically as a pentose monosaccharide. The compound can be synthesized through various chemical methods, often involving modifications of ribose or its derivatives.

Synthesis Analysis

The synthesis of 5-Deoxy-L-ribofuranose typically involves several key steps, primarily focusing on deoxygenation processes.

Common Synthesis Methods

Molecular Structure Analysis

The molecular structure of 5-Deoxy-L-ribofuranose can be described as follows:

  • Chemical Formula: C₅H₁₀O₄
  • Molecular Weight: Approximately 150.13 g/mol
  • Configuration: The compound retains the furanose ring structure typical of riboses but lacks the hydroxyl group at the 5-position.

Structural Characteristics

  • The compound exhibits a five-membered ring structure with four carbons and one oxygen atom.
  • The absence of the hydroxyl group at C-5 alters its reactivity and interaction with other biomolecules compared to its parent compound, D-ribose.
Chemical Reactions Analysis

5-Deoxy-L-ribofuranose participates in various chemical reactions primarily due to its hydroxyl groups at positions C-1, C-2, C-3, and C-4:

  1. Acetylation Reactions:
    • The hydroxyl groups can undergo acetylation to form acetyl derivatives, enhancing lipophilicity and stability against hydrolysis.
  2. Glycosidic Bond Formation:
    • It can react with purines or pyrimidines to form nucleosides through glycosidic bond formation, which is crucial for nucleotide synthesis.
  3. Reductive Reactions:
    • The compound can participate in reduction reactions where aldehyde or ketone functionalities are involved.
Mechanism of Action

The mechanism of action for 5-Deoxy-L-ribofuranose primarily revolves around its role in nucleoside synthesis:

  • Upon glycosylation with nitrogenous bases (purines or pyrimidines), it forms nucleosides that are essential for RNA synthesis.
  • The lack of an oxygen atom at the 5-position contributes to altered binding affinities and specific interactions with enzymes involved in nucleic acid metabolism.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline solid.
  • Solubility: Soluble in water and organic solvents like methanol and ethanol due to its polar hydroxyl groups.

Chemical Properties

  • Stability: Generally stable under standard conditions but sensitive to hydrolysis under acidic or basic conditions.
  • Reactivity: Reacts readily with electrophiles due to the availability of hydroxyl groups for substitution reactions.
Applications

5-Deoxy-L-ribofuranose has several scientific applications:

  1. Nucleoside Synthesis:
    • It serves as a building block for synthesizing various nucleosides used in antiviral and anticancer therapies.
  2. Biochemical Research:
    • Utilized in studies involving RNA structure-function relationships due to its structural similarity to ribonucleotides.
  3. Pharmaceutical Development:
    • Its derivatives are explored for potential therapeutic agents targeting viral infections and cancer by inhibiting nucleic acid synthesis.
Biosynthesis and Metabolic Pathways of 5-Deoxy-L-ribofuranose

Enzymatic Reduction Mechanisms in Deoxy Sugar Formation

5-Deoxy-L-ribofuranose is synthesized primarily through enzymatic reduction pathways that convert ribose-based precursors to their deoxygenated forms. Two dominant mechanisms exist: radical-mediated deoxygenation and salvage pathways. In radical-mediated processes, ribonucleotide reductases (RNRs) catalyze the replacement of the 2'-OH group of ribonucleotides with a hydrogen atom via protein-based radicals, producing deoxyribonucleotides that are subsequently hydrolyzed to release 5-deoxyribose derivatives [3] [5]. Salvage pathways, conversely, utilize phosphorylated intermediates derived from 5-deoxyadenosine (5dAdo), a byproduct of radical S-adenosyl-L-methionine (SAM) enzymes. Here, 5dAdo is cleaved by promiscuous nucleosidases (MtnN) or phosphorylases (MtnP) to yield 5-deoxyribose, which is isomerized and phosphorylated for downstream metabolism [2] [4].

Key enzymatic steps include:

  • Phosphorylation: 5-Deoxyribose is converted to 5-deoxyribose-1-phosphate (5dR-1P) by kinases (DrdK) with ATP as a cofactor. DrdK exhibits specificity constants (kcat/Km) of 8.7 × 10⁴ M⁻¹s⁻¹ for 5-deoxyribose [2].
  • Isomerization: 5dR-1P is isomerized to 5-deoxyribulose-1-phosphate (5dRu-1P) by isomerases (DrdI), with a Km of 22 mM and kcat of 3.5 s⁻¹ [2].
  • Aldol cleavage: DrdA cleaves 5dRu-1P into dihydroxyacetone phosphate (DHAP) and acetaldehyde, with high catalytic efficiency (kcat/Km = 1.7 × 10⁵ M⁻¹s⁻¹) [2].

Table 1: Enzymatic Parameters in 5-Deoxy-L-ribofuranose Salvage Pathways

EnzymeSubstrateKm (μM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
DrdK (Kinase)5-Deoxyribose178 ± 615.4 ± 0.48.7 × 10⁴
DrdI (Isomerase)5-Deoxyribose-1-phosphate22,000 ± 7,0003.5 ± 0.71.6 × 10²
DrdA (Aldolase)5-Deoxyribulose-1-phosphate36 ± 36.3 ± 0.21.7 × 10⁵

Metal cofactors critically influence these reactions. SalM dehydrogenase requires Mg²⁺, Ca²⁺, or Mn²⁺ for oxidative activity on halogenated sugars like 5-chloro-5-deoxy-D-ribose, indicating broader relevance to deoxy sugar biochemistry [1]. DrdA aldolase is Mn²⁺-dependent, with demetallated forms showing reduced activity [2].

Role of Ribonucleotide Reductases in 5-Deoxy-L-ribofuranose Production

Ribonucleotide reductases (RNRs) are central to de novo 5-deoxyribose formation. These enzymes catalyze the reduction of ribonucleotides to deoxyribonucleotides, precursors hydrolyzable to 5-deoxy sugars. RNRs are classified into three metal-dependent categories:

  • Class I RNRs: Utilize a stable tyrosyl radical (generated by a di-iron center) for hydrogen atom abstraction from ribonucleotides. The radical transfers via a conserved pathway (Tyr → Trp → Tyr → Cys) to the active site, where thiols mediate 2'-OH reduction [3] [5] [9].
  • Class II RNRs: Employ adenosylcobalamin (coenzyme B12) to generate a 5'-deoxyadenosyl radical, initiating substrate reduction without oxygen dependency [3] [6].
  • Class III RNRs: Oxygen-sensitive enzymes using a glycyl radical and an iron-sulfur cluster. Activated by radical SAM enzymes, they cleave S-adenosylmethionine to produce 5'-deoxyadenosine and methionine while generating a cysteine-centered radical on the substrate [5] [9].

Table 2: Ribonucleotide Reductase Classes and Their Roles in Deoxy Sugar Synthesis

ClassMetal CofactorRadical SourceOxygen ToleranceRole in 5-Deoxyribose Formation
IDi-ironTyrosyl radical (Tyr•)AerobicPrimary deoxyribonucleotide synthesis
IIAdenosylcobalamin (B12)5'-Deoxyadenosyl radicalAnaerobic/aerobicDeoxyribonucleotide production in pathogens
IIIIron-sulfur clusterGlycyl radical (Gly•)AnaerobicGenerates 5dAdo, precursor to 5-deoxyribose

Class III RNRs directly link to 5-Deoxy-L-ribofuranose production. Their catalytic cycle releases 5'-deoxyadenosine (5dAdo), which is converted to 5-deoxyribose via nucleosidase/phosphorylase activity [4]. In Bacillus thuringiensis, 5dAdo degradation involves sequential kinase, isomerase, and aldolase steps, yielding central metabolites (DHAP, acetaldehyde) and confirming RNRs as metabolic entry points for deoxy sugar synthesis [2]. Substrate specificity is regulated allosterically; dATP inhibits RNR activity, while ATP restores it, preventing deoxyribonucleotide overaccumulation [3] [5].

Genetic and Metabolic Engineering for Enhanced Biosynthesis

Genetic manipulation of 5-deoxy sugar pathways focuses on optimizing enzyme expression, substrate channeling, and bypassing regulatory checkpoints:

  • Heterologous Pathway Expression: Clusters encoding DrdK, DrdI, and DrdA from Bacillus thuringiensis have been expressed in Escherichia coli, enabling 5-deoxyribose conversion to DHAP and acetaldehyde. This system increased 5dAdo salvage efficiency by >80% and reduced 5dAdo toxicity [2]. In Synechococcus elongatus, promiscuous enzymes (MtnN, MTR kinase) process 5dAdo into 5-deoxyribose, which is condensed with dihydroxyacetone via transketolase to form the bioactive 7-deoxysedoheptulose [4].
  • Enzyme Engineering: Fusion proteins linking salvage pathway enzymes (e.g., DrdK-DrdI-DrdA) minimize substrate diffusion, enhancing metabolic flux. Site-directed mutagenesis of SalM dehydrogenase improved activity on non-natural substrates like 5-chloro-5-deoxy-D-ribose, suggesting applicability to L-configured analogs [1] [4].
  • Metabolic Flux Analysis: In cyanobacteria, CRISPRi-mediated knockdown of competing pathways (e.g., pentose phosphate shunt) redirected carbon toward 5-deoxyribose derivatives. Overexpression of transketolase increased 7-deoxysedoheptulose titers 3.5-fold, demonstrating engineered bifurcation from primary metabolism [4].

Table 3: Metabolic Engineering Strategies for 5-Deoxy-L-ribofuranose Production

OrganismEngineering ApproachKey Enzymes/PathwaysOutcome
Escherichia coliHeterologous cluster expressionDrdK, DrdI, DrdAComplete 5dAdo salvage to DHAP
Synechococcus elongatusPromiscuity exploitationMtnN, MTR kinase, transketolase7-Deoxysedoheptulose synthesis (0.8 g/L)
Bacillus subtilisKnockout of MTA salvage competitorsDrdK isoform overexpression2-fold higher 5-deoxyribose-1-phosphate

Challenges remain in enantiomeric control, as most characterized pathways yield D-5-deoxyribose. Engineering isomerases or epimerases (e.g., DrdI variants) could enable L-configured sugar synthesis [2] [4]. Additionally, dynamic regulation of RNR expression—using dATP-responsive promoters—may balance deoxyribonucleotide pools and 5-deoxy sugar yields without cytotoxic effects [3] [9].

Properties

Product Name

5-Deoxy-L-ribofuranose

IUPAC Name

(3S,4R,5S)-5-methyloxolane-2,3,4-triol

Molecular Formula

C5H10O4

Molecular Weight

134.13 g/mol

InChI

InChI=1S/C5H10O4/c1-2-3(6)4(7)5(8)9-2/h2-8H,1H3/t2-,3-,4-,5?/m0/s1

InChI Key

MKMRBXQLEMYZOY-OWMBCFKOSA-N

SMILES

CC1C(C(C(O1)O)O)O

Canonical SMILES

CC1C(C(C(O1)O)O)O

Isomeric SMILES

C[C@H]1[C@@H]([C@@H](C(O1)O)O)O

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